Welcome to the BenchChem Online Store!
molecular formula C13H14ClN3O2S B8630606 N-(2-Chloro-6-methylphenyl)-4,6-dimethylpyrimidine-2-sulfonamide CAS No. 113515-22-3

N-(2-Chloro-6-methylphenyl)-4,6-dimethylpyrimidine-2-sulfonamide

Cat. No. B8630606
M. Wt: 311.79 g/mol
InChI Key: QAELKEBDHVOFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04761173

Procedure details

To a solution of 2-chloro-6-methylaniline (0.5 g, 3.5 mmol) in dimethoxyethane (15 mL) cooled to 0° C. was added butyl lithium (2.2 mL, 3.5 mmol) and the mixture was allowed to stir for 15 minutes. Then 4,6-dimethyl-2-pyrimidinesulfonyl fluoride (0.66 g, 3.5 mmol), prepared according to Brown and Hoskins, J. Chem. Soc. Perkin 1, 522-527 (1972) was added. The mixture stirred with warming to 25° C. for 1 hour. The mixture was concentrated and the residue triturated with butyl chloride. The resultant solid was acidified with 1N HCl and the solid was filtered. The product was a yellow-brown solid, m.p. 215°-219° C. NMR (200 MHZ) D6 -Acetone: δ 8.2 (bs, 1H), 7.4 (s, 1H), 7.2 (bs, 3H), 2.5 (s, 6H) and 2.35 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].C([Li])CCC.[CH3:15][C:16]1[CH:21]=[C:20]([CH3:22])[N:19]=[C:18]([S:23](F)(=[O:25])=[O:24])[N:17]=1>C(COC)OC>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][S:23]([C:18]1[N:17]=[C:16]([CH3:15])[CH:21]=[C:20]([CH3:22])[N:19]=1)(=[O:24])=[O:25]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.66 g
Type
reactant
Smiles
CC1=NC(=NC(=C1)C)S(=O)(=O)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Perkin 1, 522-527 (1972) was added
STIRRING
Type
STIRRING
Details
The mixture stirred
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue triturated with butyl chloride
FILTRATION
Type
FILTRATION
Details
the solid was filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=C(C(=CC=C1)C)NS(=O)(=O)C1=NC(=CC(=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.